molecular formula C26H24N2O3 B2930774 N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 1797022-44-6

N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No. B2930774
CAS RN: 1797022-44-6
M. Wt: 412.489
InChI Key: NYPFCXAKNHFWQB-UHFFFAOYSA-N
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Description

“N-Benzhydryl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound and a core structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring via proton quantum tunneling . These methods are conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of “N-Benzhydryl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide” is complex, involving a benzofuran ring and a piperidine ring. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For instance, NiCl2(PPh3)(IPr) can catalyze cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents . This alkylation is widely applicable, including the synthesis of a couple of protein tyrosine phosphatase inhibitors .

Scientific Research Applications

Alpha-1a-Adrenergic Receptor Antagonism

Research on 4-oxospiro[benzopyran-2,4'-piperidine] derivatives, which share structural motifs with the compound of interest, has demonstrated potent and selective antagonism at the alpha-1a-adrenergic receptor. This suggests potential applications in treating conditions modulated by this receptor, such as hypertension and benign prostatic hyperplasia (Nerenberg et al., 1999).

Orexin Receptor Antagonism

Compounds structurally related to N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide have been studied for their potential as orexin receptor antagonists. The orexin receptor system is implicated in sleep-wake regulation, making these compounds candidates for treating insomnia and related disorders (Renzulli et al., 2011).

Antimicrobial Activity

Derivatives of spiro compounds, including those with piperidine and benzofuran components, have been evaluated for antimicrobial activities. This research indicates potential for developing new antimicrobial agents based on modifying the core structure to target specific pathogens (Pouramiri et al., 2017).

Sigma Receptor Selectivity

Piperidine-based benzofuran-2-carboxamides have been synthesized and shown to exhibit high affinity and selectivity for sigma-1 receptors. This suggests potential applications in neurological research and therapy, given the sigma receptor's involvement in modulating pain, mood, and neuroplasticity (Marriott et al., 2012).

Anti-Acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are related in structure to the compound of interest, has shown significant anti-acetylcholinesterase activity. This points to potential applications in treating neurodegenerative diseases like Alzheimer's, where acetylcholinesterase inhibitors can help manage symptoms (Sugimoto et al., 1990).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For instance, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents . Therefore, the future directions in the research of “N-Benzhydryl-3-oxospiro[2-benzofuran-1,4’-piperidine]-1’-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications.

properties

IUPAC Name

N-benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c29-24-21-13-7-8-14-22(21)26(31-24)15-17-28(18-16-26)25(30)27-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,23H,15-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPFCXAKNHFWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

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